4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group substituted with a piperidinylsulfonyl moiety, and a thiol group
Preparation Methods
The synthesis of 4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Introduction of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the piperidinylsulfonyl moiety: This step involves the sulfonylation of the phenyl group with piperidine and a sulfonyl chloride reagent.
Introduction of the thiol group: The thiol group can be introduced through a thiolation reaction using a suitable thiolating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The triazole ring can undergo cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions.
Scientific Research Applications
4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the piperidinylsulfonyl moiety, which may result in different biological activities.
5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which can affect its chemical reactivity and biological properties.
4-Methyl-5-(4-(morpholin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol: Contains a morpholine ring instead of piperidine, leading to variations in its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N4O2S2 |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-methyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4O2S2/c1-17-13(15-16-14(17)21)11-5-7-12(8-6-11)22(19,20)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3,(H,16,21) |
InChI Key |
OICAOKPYGHHTIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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